Welcome to the BenchChem Online Store!
molecular formula C8H5ClFNO3 B8507759 2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone

2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone

Cat. No. B8507759
M. Wt: 217.58 g/mol
InChI Key: KWIVDRJVWBGRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008506B2

Procedure details

1-(4-Fluoro-3-nitrophenyl)ethanone (18.4249 g; manufactured by Sigma-Aldrich Co.) was dissolved in CH2Cl2 (400 mL), and methanol (3.04 mL) was added thereto. The mixture was purged with nitrogen, and was cooled to 0° C. To this solution, a SO2Cl2—CH2Cl2 Solution [109.32 mL; solution prepared by dissolving SO2Cl2 (9.32 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (100 mL)] was added dropwise over 30 minutes, and the mixture was stirred overnight while the temperature was raised to room temperature. The reaction solution was cooled to 0° C., and methanol (1.52 mL) was added thereto. Subsequently, a SO2Cl2—CH2Cl2 solution [64.66 mL; solution prepared by dissolving SO2Cl2 (4.66 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (60 mL)] was added dropwise to the mixture, and while the temperature was raised to room temperature, the mixture was stirred for 3 hours. The reaction solution was washed once with a saturated aqueous solution of sodium carbonate, and once with brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. Subsequently, the resulting residue was purified by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33), and in the middle of the chromatographic process, crystals solidified in the silica gel were extracted with ethyl acetate and filtered. The solvent of the filtrate was evaporated under reduced pressure, and thus the title compound (6.403 g) was obtained.
Quantity
18.4249 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CO.C(Cl)[Cl:17]>>[Cl:17][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
18.4249 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.04 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
ADDITION
Type
ADDITION
Details
To this solution, a SO2Cl2—CH2Cl2 Solution [109.32 mL; solution prepared by dissolving SO2Cl2 (9.32 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (100 mL)] was added dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was raised to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
methanol (1.52 mL) was added
ADDITION
Type
ADDITION
Details
Subsequently, a SO2Cl2—CH2Cl2 solution [64.66 mL; solution prepared by dissolving SO2Cl2 (4.66 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (60 mL)] was added dropwise to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
while the temperature was raised to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction solution was washed once with a saturated aqueous solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Subsequently, the resulting residue was purified by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33)
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.403 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.